molecular formula C20H26N2O2 B10882813 1,4-Bis(4-methoxybenzyl)piperazine

1,4-Bis(4-methoxybenzyl)piperazine

Cat. No.: B10882813
M. Wt: 326.4 g/mol
InChI Key: PKZCPNIXOLDJNQ-UHFFFAOYSA-N
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Description

1,4-Bis(4-methoxybenzyl)piperazine is an organic compound that belongs to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(4-methoxybenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1,4-diazacyclohexane with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-methoxybenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group may be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1,4-Bis(4-methoxybenzyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-methoxybenzyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1,4-Bis(4-methoxybenzyl)piperazine can be compared with other piperazine derivatives such as:

    1-(4-Methoxybenzyl)piperazine: Similar structure but with only one methoxybenzyl group.

    1-(4-Nitrophenyl)piperazine: Contains a nitro group instead of a methoxy group.

    1-(4-Bromophenyl)piperazine: Contains a bromine atom instead of a methoxy group.

The uniqueness of this compound lies in its dual methoxybenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

1,4-bis[(4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C20H26N2O2/c1-23-19-7-3-17(4-8-19)15-21-11-13-22(14-12-21)16-18-5-9-20(24-2)10-6-18/h3-10H,11-16H2,1-2H3

InChI Key

PKZCPNIXOLDJNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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